molecular formula C15H24ClNO2 B4395568 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Cat. No. B4395568
M. Wt: 285.81 g/mol
InChI Key: JYVJXSMLGOVHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It was first synthesized in the 1970s and has since become an important tool for investigating the role of β-adrenoceptors in various physiological processes.

Mechanism of Action

1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 acts as a competitive antagonist at β-adrenoceptors, which are G protein-coupled receptors that are activated by the endogenous neurotransmitters epinephrine and norepinephrine. By binding to β-adrenoceptors, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 blocks the action of these neurotransmitters, leading to a reduction in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 depend on the specific β-adrenoceptor subtype that it antagonizes. The β1-adrenoceptor is primarily found in the heart and is involved in regulating heart rate and contractility. The β2-adrenoceptor is primarily found in the lungs and is involved in regulating airway smooth muscle tone. The β3-adrenoceptor is primarily found in adipose tissue and is involved in regulating lipolysis. By blocking the action of these receptors, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 can lead to a reduction in heart rate, bronchoconstriction, and lipolysis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 in lab experiments is that it is a highly selective antagonist for β-adrenoceptors, which allows for more precise manipulation of these receptors. Additionally, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 has a long half-life, which allows for sustained blockade of β-adrenoceptors. One limitation of using 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 in lab experiments is that it can have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177. One area of interest is the role of β-adrenoceptors in the development and progression of heart failure. Another area of interest is the potential therapeutic use of β-adrenoceptor antagonists in the treatment of obesity and metabolic syndrome. Additionally, there is ongoing research into the development of more selective and potent β-adrenoceptor antagonists that can be used in both research and clinical settings.

Scientific Research Applications

1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 is primarily used in scientific research to study the role of β-adrenoceptors in various physiological processes. It is commonly used in studies of the cardiovascular system, as β-adrenoceptors are important regulators of heart rate and blood pressure. 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 is also used in studies of the respiratory system, as β-adrenoceptors play a role in regulating airway smooth muscle tone. Additionally, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 has been used in studies of the central nervous system, as β-adrenoceptors are involved in the regulation of mood and cognition.

properties

IUPAC Name

1-(cyclopentylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-12-6-2-5-9-15(12)18-11-14(17)10-16-13-7-3-4-8-13;/h2,5-6,9,13-14,16-17H,3-4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJXSMLGOVHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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